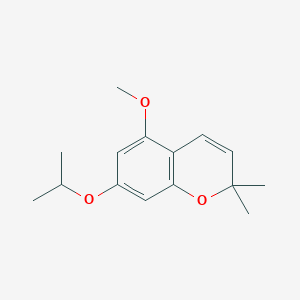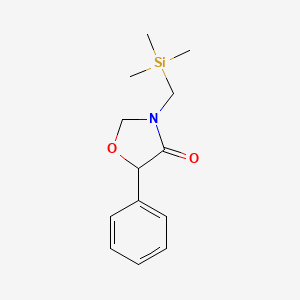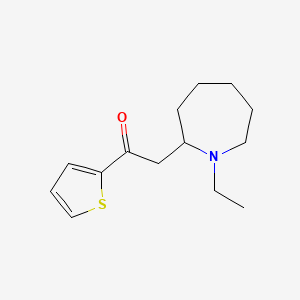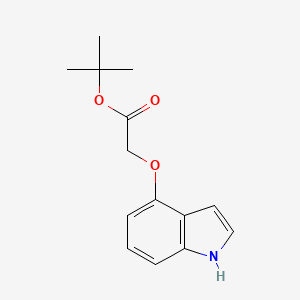
(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine is a synthetic organic compound that features a purine base attached to an ethenamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the benzylamine.
Formation of Ethenamine: The purine base is reacted with an appropriate aldehyde under basic conditions to form the ethenamine intermediate.
Benzylation: The ethenamine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenamine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine base, potentially leading to the formation of dihydropurine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the ethenamine moiety.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted benzyl derivatives.
Chemistry:
Synthesis of Analogues: The compound serves as a precursor for the synthesis of various analogues with potential biological activity.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in purine metabolism.
Medicine:
Anticancer Research: The compound is investigated for its potential anticancer properties due to its ability to interfere with DNA synthesis.
Industry:
Pharmaceuticals: It may be used in the development of new pharmaceutical agents targeting purine-related pathways.
Wirkmechanismus
The mechanism of action of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine involves its interaction with molecular targets such as enzymes involved in purine metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in DNA synthesis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
(E)-N-Benzyl-2-(9H-purin-6-yl)ethenamine: The E-isomer of the compound, which may have different biological activity.
N-Benzyl-2-(9H-purin-6-yl)ethanamine: A similar compound without the double bond in the ethenamine moiety.
Uniqueness:
Isomerism: The Z-isomer configuration of (Z)-N-Benzyl-2-(9H-purin-6-yl)ethenamine may confer unique biological properties compared to its E-isomer.
Functional Groups: The presence of both the purine base and the benzyl group makes it a versatile compound for various chemical modifications.
Eigenschaften
Molekularformel |
C14H13N5 |
|---|---|
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
(Z)-N-benzyl-2-(7H-purin-6-yl)ethenamine |
InChI |
InChI=1S/C14H13N5/c1-2-4-11(5-3-1)8-15-7-6-12-13-14(18-9-16-12)19-10-17-13/h1-7,9-10,15H,8H2,(H,16,17,18,19)/b7-6- |
InChI-Schlüssel |
KAPPLQKITVMBSY-SREVYHEPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN/C=C\C2=C3C(=NC=N2)N=CN3 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC=CC2=C3C(=NC=N2)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)

![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)


![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)





